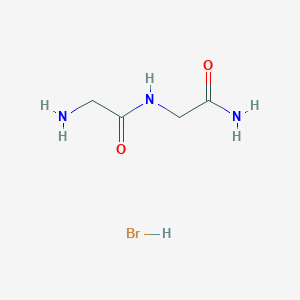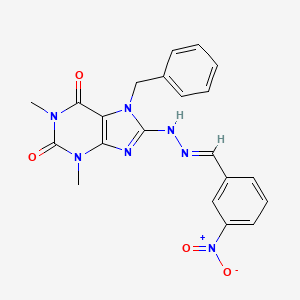
Glycylglycinamide hydrobromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
甘氨酰甘氨酰胺氢溴酸盐是一种化学化合物,分子式为 C4H9BrN4O2。它是甘氨酰甘氨酸的衍生物,其中酰胺基团被氢溴酸盐进一步修饰。
准备方法
合成路线和反应条件
甘氨酰甘氨酰胺氢溴酸盐的合成通常涉及甘氨酰甘氨酸与氢溴酸的反应。该过程可以总结如下:
起始原料: 甘氨酰甘氨酸和氢溴酸。
反应: 甘氨酰甘氨酸溶解于水溶液中,并缓慢加入氢溴酸,不断搅拌。
条件: 反应混合物保持在受控温度下,通常在室温左右,以确保完全反应。
分离: 通过蒸发溶剂,然后从合适的溶剂中重结晶,以获得纯的甘氨酰甘氨酰胺氢溴酸盐,从而分离产物。
工业生产方法
在工业环境中,甘氨酰甘氨酰胺氢溴酸盐的生产可能涉及更先进的技术,例如连续流动反应器,以确保产品质量和产率的一致性。反应条件经过优化,以最大程度地提高工艺效率,并采用大型结晶技术来纯化最终产品。
化学反应分析
反应类型
甘氨酰甘氨酰胺氢溴酸盐可以进行各种化学反应,包括:
氧化: 该化合物可以在特定条件下被氧化,形成相应的氧化产物。
还原: 它可以使用还原剂还原,得到该化合物的还原形式。
取代: 氢溴酸基团可以通过亲核取代反应被其他官能团取代。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。反应通常在受控温度下在水溶液或有机溶剂中进行。
还原: 使用硼氢化钠或氢化铝锂等还原剂,通常在无水溶剂中进行。
取代: 可以使用叠氮化钠或硫醇盐等亲核试剂在温和条件下取代氢溴酸基团。
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能会产生氧化衍生物,而还原可能会产生胺衍生物。
科学研究应用
甘氨酰甘氨酰胺氢溴酸盐在科学研究中具有广泛的应用:
化学: 它用作合成更复杂分子和作为各种化学反应中的试剂的构建块。
生物学: 该化合物因其在生化途径中的潜在作用以及作为酶促反应的底物而被研究。
医药: 正在进行研究以探索其潜在的治疗应用,包括作为药物开发的前体。
工业: 它用于生产特种化学品,以及作为合成其他化合物的中间体。
作用机制
甘氨酰甘氨酰胺氢溴酸盐发挥作用的机制涉及它与特定分子靶标的相互作用。该化合物可以作为酶的底物,参与导致生物活性产物形成的生化反应。确切的途径和靶标取决于该化合物使用的具体环境。
相似化合物的比较
类似化合物
甘氨酰甘氨酸: 甘氨酰甘氨酰胺氢溴酸盐的母体化合物。
甘氨酰胺: 另一种具有类似结构特征的化合物。
L-丙氨酰-L-谷氨酰胺: 一种具有可比特性的二肽。
独特性
甘氨酰甘氨酰胺氢溴酸盐的独特之处在于存在氢溴酸基团,该基团赋予其独特的化学性质和反应性。这使得它在其他类似化合物可能没有那么有效的特定应用中特别有用。
属性
CAS 编号 |
3479-49-0 |
|---|---|
分子式 |
C4H10BrN3O2 |
分子量 |
212.05 g/mol |
IUPAC 名称 |
2-amino-N-(2-amino-2-oxoethyl)acetamide;hydrobromide |
InChI |
InChI=1S/C4H9N3O2.BrH/c5-1-4(9)7-2-3(6)8;/h1-2,5H2,(H2,6,8)(H,7,9);1H |
InChI 键 |
YYLMQPQEVKJMFT-UHFFFAOYSA-N |
规范 SMILES |
C(C(=O)NCC(=O)N)N.Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9-hydroxy-N-(4-methyl-1,3-thiazol-2-yl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4(12),5,7,9-tetraene-10-carboxamide](/img/structure/B12051985.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoic acid](/img/structure/B12051986.png)
![2-(thiophen-2-yl)-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B12052001.png)
![4-hydroxy-6-oxo-N-(tetrahydrofuran-2-ylmethyl)-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B12052004.png)



![(R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-yl)acetic acid](/img/structure/B12052033.png)
![N'-[(E)-(2-bromophenyl)methylideneamino]-N-(2-methoxyphenyl)oxamide](/img/structure/B12052034.png)

![3-Chloro-4-[(3-chlorobenzyl)oxy]benzaldehyde](/img/structure/B12052045.png)

